molecular formula C23H21N5O3 B11276191 {5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone

{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone

Cat. No.: B11276191
M. Wt: 415.4 g/mol
InChI Key: PJWRQMJZWJFILN-UHFFFAOYSA-N
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Description

The compound {5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone is a complex organic molecule that features a triazole ring, a pyridine ring, and methoxy-substituted benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine moiety to the triazole ring.

    Attachment of the Methoxybenzyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone: has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of {5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone: can be compared with other similar compounds, such as:

    Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Pyridine-Containing Compounds: Compounds with pyridine rings are often used in medicinal chemistry due to their ability to interact with biological targets.

    Methoxy-Substituted Benzyl and Phenyl Compounds: These compounds are known for their electronic properties and can be used in materials science.

The uniqueness of This compound lies in its combination of these structural features, which allows it to exhibit a wide range of properties and applications.

Properties

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

(4-methoxyphenyl)-[5-[(2-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]methanone

InChI

InChI=1S/C23H21N5O3/c1-30-19-11-9-16(10-12-19)22(29)28-23(25-15-17-6-3-4-8-20(17)31-2)26-21(27-28)18-7-5-13-24-14-18/h3-14H,15H2,1-2H3,(H,25,26,27)

InChI Key

PJWRQMJZWJFILN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CC=C4OC

Origin of Product

United States

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